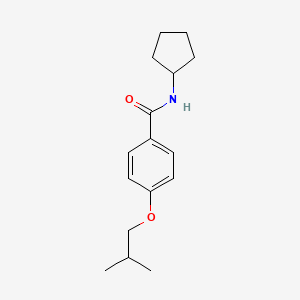

N-cyclopentyl-4-isobutoxybenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemical and Biological Research

Benzamide derivatives represent a crucial class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile chemical reactivity and its ability to engage in various biological interactions. libretexts.orgorganic-chemistry.org In pharmaceutical research, the benzamide scaffold is present in a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, anticancer, and antimicrobial effects. libretexts.orgacs.org The amide bond is a fundamental linkage in biological systems, notably in peptides and proteins, and its presence in synthetic molecules often imparts favorable pharmacokinetic properties. acs.org The adaptability of the benzamide structure allows for systematic modifications, enabling researchers to fine-tune the electronic and steric properties of the molecule to optimize its function for specific applications. nih.gov

Rationale for Dedicated Investigation into N-cyclopentyl-4-isobutoxybenzamide

The specific compound, this compound, incorporates several structural features that suggest potential for novel chemical and biological properties. The N-cyclopentyl group introduces a non-aromatic, cyclic aliphatic moiety that can influence the compound's lipophilicity and conformational flexibility. The 4-isobutoxy substituent on the benzoyl ring is an ether linkage that can affect the molecule's solubility and its potential to interact with biological targets. The combination of these features on the benzamide framework warrants a dedicated investigation to characterize its unique physicochemical properties and to explore its potential applications. While extensive research on this specific molecule is not widely published, its structural components are found in various biologically active compounds, providing a strong rationale for its synthesis and detailed study.

Historical and Structural Precedents of Related Chemical Scaffolds

The benzamide scaffold has a rich history in chemical synthesis and drug discovery. Early investigations into simple benzamide derivatives laid the groundwork for the development of more complex molecules with tailored functionalities. For instance, the study of N-substituted benzamides has led to the discovery of compounds with a range of biological activities, including their use as antitumor agents. researchgate.net The exploration of different substituents on both the nitrogen atom and the benzene ring has been a consistent theme in medicinal chemistry, with the aim of understanding structure-activity relationships. nih.gov The inclusion of alkoxy groups, such as the isobutoxy group, at the para-position of the benzoyl ring has been explored in the context of developing inhibitors for enzymes like xanthine (B1682287) oxidase. nih.gov Similarly, the incorporation of cyclic alkyl groups on the amide nitrogen is a common strategy to modulate the pharmacological profile of a compound.

Overview of Research Objectives and Methodological Framework for this compound Studies

The primary research objective for a novel compound like this compound would be its chemical synthesis and thorough characterization. A logical synthetic approach would involve the amidation reaction between 4-isobutoxybenzoic acid and cyclopentylamine (B150401). libretexts.orgresearchgate.net This can be achieved through various established methods, such as activating the carboxylic acid with a coupling agent or by direct thermal condensation. organic-chemistry.orgstackexchange.com

Following a successful synthesis, a comprehensive methodological framework for its study would include:

Structural Elucidation: Utilizing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure.

Physicochemical Property Determination: Measuring key properties like melting point, solubility in various solvents, and lipophilicity (logP).

Purity Analysis: Employing techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to assess the purity of the synthesized compound. libretexts.org

A summary of the key starting materials for the proposed synthesis is provided in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Isobutoxybenzoic acid | C₁₁H₁₄O₂ | 178.23 | Solid, intermediate in synthesis. xcessbio.comnih.gov |

| Cyclopentylamine | C₅H₁₁N | 85.15 | Liquid, primary amine. |

The predicted properties of the target compound, based on its structure, are outlined in the following table.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₆H₂₃NO₂ |

| Molecular Weight | 261.36 g/mol |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-12(2)11-19-15-9-7-13(8-10-15)16(18)17-14-5-3-4-6-14/h7-10,12,14H,3-6,11H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZOVFEXRNPUQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopentyl 4 Isobutoxybenzamide and Its Analogues

Strategic Retrosynthetic Analysis and Identification of Key Precursors

A strategic retrosynthetic analysis of N-cyclopentyl-4-isobutoxybenzamide reveals two primary disconnection points, leading to the identification of key precursors. The most logical approach involves the disconnection of the amide bond, which simplifies the target molecule into two readily accessible building blocks: 4-isobutoxybenzoic acid and cyclopentylamine (B150401). A further disconnection at the ether linkage of 4-isobutoxybenzoic acid points to 4-hydroxybenzoic acid and an isobutyl halide as the fundamental starting materials.

This analysis highlights the following key precursors:

4-isobutoxybenzoic acid: This intermediate is crucial and can be synthesized from more basic starting materials.

Cyclopentylamine: This amine provides the N-cyclopentyl moiety of the final compound.

4-hydroxybenzoic acid: A commercially available and cost-effective starting point for the synthesis of the benzamide (B126) core.

Isobutyl halide (e.g., isobutyl bromide): The source of the isobutoxy group.

Development and Optimization of Synthetic Pathways for this compound

The synthesis of this compound hinges on two critical transformations: the formation of the ether linkage and the construction of the amide bond.

Amidation Reaction Kinetics and Catalysis

The formation of the amide bond between 4-isobutoxybenzoic acid and cyclopentylamine is a pivotal step. Various catalytic methods have been explored to enhance reaction kinetics and yields.

Photocatalyzed Arylation: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. researchgate.net While direct photocatalyzed amidation of benzoic acids is still an evolving area, related transformations provide valuable insights. For instance, photocatalytic systems can activate carboxylic acids or their derivatives, facilitating their coupling with amines under mild conditions. acs.org The use of photocatalysts like methylene (B1212753) blue or iridium complexes can enable reactions at ambient temperatures, offering an alternative to traditional heating methods. researchgate.netrsc.org

Copper(II)-Mediated Approaches: Copper catalysis offers a versatile platform for C-N bond formation. acs.orgacs.org Copper(II) acetate, for example, can mediate the amidation of phenylacetic acids. rsc.org These methods often proceed through intermediates where the amine coordinates to the copper center, facilitating the nucleophilic attack on the activated carboxylic acid derivative. nih.gov Recent advancements have even demonstrated copper-catalyzed synthesis of primary amides from dioxazolones under mild conditions, showcasing the potential for developing novel amidation protocols. nih.gov

Table 1: Comparison of Catalytic Amidation Methods

| Catalytic Method | Catalyst Example | Reaction Conditions | Advantages |

|---|---|---|---|

| Photocatalyzed Arylation | Methylene Blue, fac-Ir(ppy)₃ | Visible light, room temp. | Mild conditions, high functional group tolerance |

| Copper(II)-Mediation | Copper(II) acetate | Varies, often elevated temp. | Versatile, effective for various substrates |

Etherification Strategies for the Isobutoxy Moiety

The synthesis of the 4-isobutoxybenzoic acid precursor is typically achieved through Williamson ether synthesis. masterorganicchemistry.com This classic method involves the reaction of the phenoxide ion of a 4-hydroxybenzoic acid ester with an isobutyl halide. numberanalytics.comorganic-chemistry.org The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 reaction. masterorganicchemistry.com More recent advancements include acid-catalyzed etherification methods and the use of phosphine-mediated reductive etherification, which can offer alternative pathways with different substrate scopes and selectivities. numberanalytics.comnih.gov Visible-light photoredox catalysis has also been employed to generate alkoxy radicals from alcohols, which can then be used for etherification. acs.org

Cyclopentylamine Integration Techniques

The final step in the primary synthetic route is the integration of cyclopentylamine. This is typically achieved through the amidation reaction as discussed previously. Direct amidation of 4-isobutoxybenzoic acid with cyclopentylamine can be accomplished using various coupling agents or by activating the carboxylic acid, for instance, by converting it to an acyl chloride.

Stereoselective Synthesis and Chiral Resolution Approaches

For analogues of this compound that possess chiral centers, stereoselective synthesis or chiral resolution becomes critical.

If a chiral center is introduced, for example, within the cyclopentyl ring or on an alkyl substituent of the benzamide, enantiomerically pure starting materials can be used. Alternatively, a racemic mixture can be synthesized and then separated into its constituent enantiomers. The most common method for chiral resolution is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. wikipedia.org Chiral chromatography is another powerful technique for the separation of enantiomers. youtube.com Asymmetric synthesis, which aims to produce a single enantiomer directly, represents a more efficient approach, avoiding the loss of 50% of the material inherent in resolution processes. wikipedia.orguff.br

Implementation of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. mun.camdpi.comresearchgate.net

Solvent-Free Microwave Synthesis: A significant advancement in green chemistry is the use of microwave-assisted organic synthesis (MAOS). tandfonline.comnih.govbsb-muenchen.de For the amidation step, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. tandfonline.comrsc.org Performing these reactions under solvent-free conditions further enhances their green credentials by reducing waste and simplifying purification. tandfonline.comnih.govbsb-muenchen.deresearchgate.net The direct reaction of a carboxylic acid and an amine under microwave irradiation is a prime example of a green synthetic protocol. tandfonline.comnih.gov

Table 2: Green Chemistry Metrics in Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Utilizing solvent-free reaction conditions and high-yield catalytic methods. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.gov |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives or eliminating them altogether. |

| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov |

By integrating these advanced synthetic methodologies and adhering to the principles of green chemistry, the production of this compound and its analogues can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Design and Synthesis of this compound Analogues for Structure-Activity Exploration

The rational design of analogues of this compound is a crucial step in understanding the molecular features that govern its biological activity. This process typically involves the modification of three key structural components: the N-cyclopentyl group, the 4-isobutoxy group, and the central benzamide core. The primary synthetic route to such benzamide derivatives involves the coupling of a carboxylic acid with an amine.

A general and widely applicable method for the synthesis of N-substituted benzamides is the amide coupling reaction. This can be achieved by activating the carboxylic acid, 4-isobutoxybenzoic acid, with a suitable coupling reagent, followed by the addition of cyclopentylamine. Common coupling reagents include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or the use of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

For the synthesis of a library of analogues, solid-phase synthesis techniques can be employed, where the amine or the carboxylic acid is attached to a resin, allowing for sequential reactions and purifications. nih.gov

To explore the SAR of this compound, systematic modifications of its structure are undertaken. These modifications aim to probe the effects of steric bulk, electronics, and lipophilicity on the compound's biological activity.

Modification of the N-Alkyl Substituent:

The N-cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to investigate the impact of the ring size and conformation on activity. For instance, analogues with cyclopropyl, cyclobutyl, cyclohexyl, or various branched and linear alkyl chains can be synthesized. Studies on related benzamide series have shown that the nature of the N-substituent can significantly influence potency. researchgate.net For example, in a series of N-substituted benzamide derivatives evaluated as antitumor agents, the nature of the substituent on the phenyl ring of the N-benzyl group was found to be critical for antiproliferative activity. nih.gov

Interactive Table 1: SAR of N-Alkyl Benzamide Analogues

| Compound ID | N-Substituent | Relative Activity | Reference |

| Analogue 1a | Cyclopropyl | - | nih.gov |

| Analogue 1b | Cyclopentyl | Baseline | - |

| Analogue 1c | Cyclohexyl | +/- | nih.gov |

| Analogue 1d | Benzyl | + | nih.gov |

| Analogue 1e | 4-Fluorobenzyl | ++ | nih.gov |

This table is a representative example based on general SAR principles for benzamides and does not represent specific data for this compound.

Modification of the 4-Alkoxy Group:

The 4-isobutoxy group can be varied to explore the effect of the ether chain length, branching, and the presence of different functional groups. Analogues with methoxy, ethoxy, propoxy, or longer alkoxy chains, as well as those with cyclic ethers or aromatic ether linkages (phenoxy), can provide valuable SAR data. Research on (4-alkoxyphenyl)glycinamides has demonstrated that modifications to the alkoxy group can significantly impact agonist potency. nih.gov Similarly, in a series of 2-phenoxybenzamides, the substitution on the phenoxy ring had a distinct influence on antiplasmodial activity. mdpi.com

Interactive Table 2: SAR of 4-Alkoxy Benzamide Analogues

| Compound ID | 4-Substituent | Relative Activity | Reference |

| Analogue 2a | Methoxy | + | nih.gov |

| Analogue 2b | Ethoxy | ++ | nih.gov |

| Analogue 2c | Isobutoxy | Baseline | - |

| Analogue 2d | Phenoxy | - | mdpi.com |

| Analogue 2e | 4-Fluorophenoxy | +/- | mdpi.com |

This table is a representative example based on general SAR principles for benzamides and does not represent specific data for this compound.

Modification of the Benzamide Core:

Alterations to the central phenyl ring, such as the introduction of substituents (e.g., fluorine, chlorine, methyl) at different positions, can provide insights into the electronic and steric requirements of the binding pocket. The synthesis of such analogues would typically start from the corresponding substituted benzoic acid.

While specific research on this compound is limited in the public domain, studies on structurally related compounds provide valuable predictive information. For instance, research on 1-phenylcyclopropane carboxamide derivatives has highlighted the importance of the cyclopropane (B1198618) ring in conferring specific biological activities. nih.gov Another study on cyclopentane-based muraymycin analogues indicated that lipophilic side chains are important for their inhibitory activity. nih.gov These findings suggest that the cyclopentyl and isobutoxy moieties in the target compound likely play significant roles in its biological profile.

The synthesis of a diverse library of analogues based on these strategic modifications, followed by biological evaluation, is essential to build a robust SAR model. This model can then guide the design of more potent and selective compounds for further development.

Sophisticated Structural Elucidation and Conformational Analysis of N Cyclopentyl 4 Isobutoxybenzamide

High-Resolution Spectroscopic Characterization for Definitive Structural Assignment

Spectroscopic methods are fundamental to determining the precise atomic connectivity and three-dimensional structure of a molecule like N-cyclopentyl-4-isobutoxybenzamide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for Polymorphs)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals would be the initial step.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclopentyl ring, the isobutoxy group, and the aromatic ring. The chemical shifts, integration values, and coupling patterns would provide information about the electronic environment and connectivity of these protons.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups. magritek.com

2D NMR: To unambiguously assign all signals and establish through-bond and through-space correlations, a series of two-dimensional (2D) NMR experiments would be essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks within the cyclopentyl and isobutoxy fragments. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the cyclopentyl, amide, and 4-isobutoxybenzoyl fragments. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing insights into the molecule's preferred conformation in solution. nih.gov

In the case of polymorphism, where the compound may exist in different crystalline forms, solid-state NMR (ssNMR) would be invaluable for characterizing each polymorph, as it provides information about the molecular structure and packing in the solid state.

Hypothetical ¹H NMR Data Table (Note: This table is a hypothetical representation of expected signals and is not based on experimental data.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 2H | Aromatic (ortho to C=O) |

| ~6.9 | d | 2H | Aromatic (ortho to O-iBu) |

| ~4.2 | m | 1H | N-CH (cyclopentyl) |

| ~3.8 | d | 2H | O-CH₂ (isobutoxy) |

| ~2.1 | m | 1H | CH (isobutoxy) |

| ~2.0-1.5 | m | 8H | CH₂ (cyclopentyl) |

| ~1.0 | d | 6H | CH₃ (isobutoxy) |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the unambiguous determination of its molecular formula (C₁₆H₂₃NO₂). Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are soft ionization methods that would likely produce a strong signal for the molecular ion ([M+H]⁺). acdlabs.com

Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. Analyzing these fragments helps to confirm the connectivity of the different structural units. uab.eduscienceready.com.au

Predicted Fragmentation Pathways (Note: These are predicted pathways and not based on experimental data.)

Cleavage of the amide bond, leading to fragments corresponding to the cyclopentyl amine cation and the 4-isobutoxybenzoyl cation.

Loss of the isobutyl group from the ether linkage.

Alpha-cleavage adjacent to the amide nitrogen. libretexts.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amide (~3300 cm⁻¹).

C-H stretching of the aromatic and aliphatic groups (~3100-2850 cm⁻¹).

C=O stretching of the amide (Amide I band, ~1650 cm⁻¹).

N-H bending (Amide II band, ~1550 cm⁻¹).

C-O stretching of the ether linkage (~1250 cm⁻¹). mdpi.comresearchgate.net

These techniques are also highly sensitive to intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the amide, which would be reflected in the position and shape of these vibrational bands. nih.gov

Hypothetical Vibrational Data Table (Note: This table is a hypothetical representation of expected signals and is not based on experimental data.)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3300 | N-H | Stretching |

| ~2960 | C-H | Aliphatic Stretching |

| ~1650 | C=O | Amide I Stretching |

| ~1550 | N-H | Amide II Bending |

| ~1250 | C-O-C | Ether Asymmetric Stretching |

X-ray Crystallography for Absolute Configuration and Crystalline Polymorphism

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state with atomic resolution. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide precise information on:

Bond lengths, bond angles, and torsion angles.

The conformation of the cyclopentyl ring (e.g., envelope or half-chair). dalalinstitute.com

The planarity of the benzamide (B126) group.

The packing of molecules in the crystal lattice, revealing details of intermolecular interactions like hydrogen bonding and van der Waals forces. rcsb.orgrcsb.org

This method is also the definitive way to identify and characterize different crystalline polymorphs, each of which would have a unique crystal structure.

Detailed Conformational Analysis using Experimental and Theoretical Methods

The flexibility of the cyclopentyl ring and the isobutoxy group, along with rotation around the amide bond, means that this compound can adopt multiple conformations.

Experimental Methods: While NMR (specifically NOESY) provides conformational information in solution, other techniques could be employed. If the molecule were chiral or placed in a chiral environment, Circular Dichroism (CD) spectroscopy could be used to study its conformation.

Theoretical Methods: Computational chemistry, using methods like Density Functional Theory (DFT), would be a powerful tool to explore the conformational landscape of the molecule. nist.gov By calculating the relative energies of different possible conformers (e.g., different puckers of the cyclopentane (B165970) ring, rotations around single bonds), the most stable, low-energy conformations could be predicted. chemistrysteps.com Theoretical calculations can also predict spectroscopic properties (NMR shifts, vibrational frequencies), which can then be compared to experimental data to validate the proposed structures.

Spectroscopic Probing of Intra- and Intermolecular Interactions

The interplay of various non-covalent interactions governs the structure and properties of the molecule.

Intramolecular Interactions: Theoretical calculations could help identify potential intramolecular hydrogen bonds or steric interactions that influence the preferred conformation.

Intermolecular Interactions: The primary intermolecular interaction would be hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule, leading to the formation of chains or dimers in the solid state and influencing solubility in various solvents. Temperature-dependent or concentration-dependent NMR and FTIR studies could be used to probe the strength and nature of these interactions. For instance, changes in the chemical shift of the amide proton in ¹H NMR upon dilution would indicate the presence of intermolecular hydrogen bonding.

Computational Chemistry and Molecular Modeling of N Cyclopentyl 4 Isobutoxybenzamide

Quantum Mechanical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic properties of molecules. researchgate.netresearchgate.net These methods provide deep insights into a compound's intrinsic characteristics, such as its three-dimensional structure, stability, and reactivity, without the need for empirical data.

For a molecule like N-cyclopentyl-4-isobutoxybenzamide, DFT calculations can determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. A crucial aspect of these calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests the molecule is more reactive and polarizable. tandfonline.com

Furthermore, QM methods are used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are crucial for predicting how the molecule will interact with biological targets like proteins and enzymes. researchgate.net

Spectroscopic properties can also be predicted. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions within the molecule. tandfonline.comnih.gov Similarly, theoretical vibrational spectra (FT-IR and FT-Raman) can be computed to help assign and interpret experimental spectroscopic data. researchgate.net

To illustrate, a DFT study on N-(9H-purin-6-yl) Benzamide (B126) (NPB), another N-substituted benzamide, utilized the B3LYP/6-311++G(d,p) level of theory to analyze its properties. tandfonline.com The findings from such studies provide a theoretical foundation for understanding the molecule's behavior.

Table 1: Representative Quantum Mechanical Descriptors for a Benzamide Derivative This table presents example data from computational studies on benzamide analogs to illustrate typical outputs of QM calculations.

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. tandfonline.com |

| Dipole Moment (µ) | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Electron Affinity (A) | 1.0 to 2.0 eV | Energy released when an electron is added; relates to oxidizing capability. |

| Ionization Potential (I) | 6.5 to 7.5 eV | Energy required to remove an electron; relates to reducing capability. |

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. mdpi.com For a flexible molecule such as this compound, which contains rotatable bonds in its cyclopentyl and isobutoxy groups, MD simulations can explore its conformational landscape—the collection of different shapes it can adopt. studfile.netnih.gov This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a binding site.

An MD simulation begins with a starting structure, often derived from QM calculations, and simulates its movement by calculating the forces between atoms and solving Newton's equations of motion. mdpi.com These simulations are typically performed in a simulated physiological environment, such as a water box with ions, to mimic cellular conditions. nih.gov

The primary outputs of MD simulations are trajectories that map the position and velocity of every atom over time. Analysis of these trajectories provides key insights:

Conformational Stability: By calculating the Root Mean Square Deviation (RMSD) of the molecule's backbone atoms relative to the starting structure, researchers can assess its stability. A low and stable RMSD value over the simulation time suggests the molecule maintains a stable conformation. researchgate.netnih.gov

Atomic Flexibility: The Root Mean Square Fluctuation (RMSF) is calculated for each atom to identify which parts of the molecule are most flexible or rigid. researchgate.netnih.gov For this compound, this would reveal the mobility of the terminal alkyl groups.

Ligand-Target Stability: When the molecule is simulated within a protein's binding site, MD can assess the stability of the complex. A stable complex is a prerequisite for sustained biological activity. Studies on benzimidazole (B57391) derivatives have used MD simulations to confirm the stability of ligand-protein complexes predicted by docking. researchgate.netnih.gov

Table 2: Illustrative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex This table shows example results from an MD simulation of a benzamide analog bound to a protein target, demonstrating typical stability metrics.

| Metric | Typical Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | The duration of the simulation; longer times provide more robust sampling of molecular motions. nih.gov |

| Ligand RMSD | 1.5 - 3.0 Å | A stable, low value indicates the ligand does not diffuse out of the binding pocket and maintains a consistent binding pose. |

| Protein Backbone RMSD | 2.0 - 4.0 Å | Measures the stability of the protein structure itself during the simulation. |

| Ligand RMSF | 0.5 - 2.5 Å | Indicates the flexibility of different parts of the ligand; terminal groups are typically more flexible. |

| Intermolecular H-Bonds | 2 - 5 stable bonds | The number of stable hydrogen bonds between the ligand and protein, indicating strong, persistent interactions. |

Ligand-Target Docking Studies for Putative Binding Interactions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). This technique is central to structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the structural basis of ligand binding. nih.govchemrxiv.org

For this compound, docking studies would involve placing the molecule into the active site of a putative enzyme or receptor target. The process generates multiple possible binding poses and scores them based on a scoring function, which estimates the binding free energy. The lower the binding energy (more negative), the higher the predicted affinity. researchgate.net

Docking studies on various benzamide derivatives have been widely reported, targeting enzymes such as:

Histone Deacetylases (HDACs): A study on benzamide HDAC inhibitors used docking to explain structure-activity relationships, finding that interactions within a cavity formed by specific amino acids (ASP104, HIS33, PRO34, PHE155) were crucial for activity. nih.gov

Protein Kinases: Docking of 4-(arylaminomethyl)benzamide derivatives into several receptor tyrosine kinases identified key interactions, and a derivative with a trifluoromethylbenzene ring showed high predicted potency against EGFR. nih.gov

PARP-1: A novel benzamide derivative was docked into the catalytic pocket of PARP-1, revealing multiple hydrogen bond interactions that explained its potent inhibitory effect. nih.gov

Topoisomerases: Benzamide derivatives were docked into the active sites of Topoisomerase I and IIα, with binding energies calculated to predict their potential as anticancer agents. researchgate.net

The results of a docking study are typically visualized to show the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. researchgate.netresearchgate.net

Table 3: Example Docking Results for Benzamide Derivatives Against a Protein Target (e.g., Topoisomerase IIα) This table is a representative example based on published data for benzamide analogs, illustrating how docking results are presented. researchgate.net

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Analog 5N3 | -105.2 | DG13, DC14, ARG487 | Hydrogen Bond, Pi-Cation |

| Analog 5N7 | -110.5 | DG10, DA12, TYR805 | Hydrogen Bond, Pi-Pi Stacking |

| Reference (Etoposide) | -114.7 | DG13, MET762 | Hydrogen Bond |

| Analog 4N6 | -98.6 | DC11, GLY760 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Predictive Chemical Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. nanobioletters.combiolscigroup.us A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent molecules. nih.govscirp.org

The development of a QSAR model involves several steps:

Data Set Collection: A series of structurally related compounds, such as various N-substituted benzamides, with experimentally measured biological activities (e.g., IC₅₀ values) is required. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional, topological, geometric, and electronic descriptors. biolscigroup.us

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. nih.govscirp.org

Model Validation: The model's statistical significance and predictive power are rigorously tested using parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and external validation with a test set of compounds not used in model building. biolscigroup.usnih.gov

QSAR studies have been successfully applied to benzamide derivatives to model various biological activities. For instance, one study investigated substituted benzamides for antimicrobial activity and found that topological descriptors could effectively model their potency. nih.gov Another study on benzimidazole derivatives developed a robust QSAR model to predict anticonvulsant activity using descriptors like the Wiener's index. nih.gov The resulting QSAR equation reveals which structural properties are positively or negatively correlated with activity, providing a clear rationale for structural modifications.

Table 4: Example of a QSAR Model for Predicting Antimicrobial Activity of Benzamides This table shows a representative QSAR equation and its statistical validation parameters, based on published models for benzamide analogs. nih.gov

| QSAR Model Equation and Statistics | |

|---|---|

| Model Equation | log(1/C) = 0.52 * (²χ) - 0.31 * (¹κₐ) + 2.15 |

| Statistical Parameters | |

| Correlation Coefficient (R) | 0.95 |

| Coefficient of Determination (R²) | 0.90 |

| Cross-validated R² (Q²) | 0.85 |

| Fischer's Test Value (F) | 45.2 |

| Standard Deviation (s) | 0.18 |

Note: ²χ (second-order molecular connectivity index) and ¹κₐ (first-order alpha shape index) are examples of topological descriptors.

In Silico ADMET Prediction Methodologies for Physicochemical and Pharmacokinetic Descriptors

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical component of modern drug discovery. nih.gov These computational methods allow for the early assessment of a compound's drug-likeness and potential pharmacokinetic liabilities, helping to reduce the high attrition rates of drug candidates in later development stages. jonuns.com

For a compound like this compound, a variety of ADMET properties can be predicted using web-based tools (e.g., SwissADME, pkCSM) and specialized software. jonuns.comyoutube.comiaps.org.in These tools use models derived from large datasets of experimental results to predict key parameters.

Key predicted properties include:

Physicochemical Properties: Parameters like molecular weight (MW), octanol-water partition coefficient (LogP), topological polar surface area (TPSA), and number of hydrogen bond donors/acceptors are calculated. These are used to evaluate drug-likeness according to established rules like Lipinski's Rule of Five. youtube.com

Absorption: Prediction of properties such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which affect where the drug goes in the body and how much is available to act. mdpi.com

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes is a major cause of drug-drug interactions. jonuns.com

Toxicity: Screening for potential toxicity risks, such as hepatotoxicity (liver damage), cardiotoxicity (hERG inhibition), and mutagenicity (Ames test). jonuns.commdpi.com

Studies on benzamide and benzimidazole derivatives frequently include in silico ADMET profiling to select the most promising candidates for further development. jonuns.commdpi.com For example, a study on N-(4-fluorophenylcarbamothioyl) benzamide derivatives predicted their ADMET profiles and found that most derivatives had low toxicity, with one analog showing potential hepatotoxicity. jonuns.com

Table 5: Predicted Physicochemical and ADMET Properties for a Representative Benzamide Derivative This table provides an illustrative summary of ADMET properties as would be generated by common prediction software for a molecule like this compound.

| Category | Property | Predicted Value/Outcome | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol | Complies with Lipinski's rule. |

| LogP | 2.0 - 4.0 | Indicates good lipophilicity for membrane permeability. | |

| Topological Polar Surface Area (TPSA) | 40 - 60 Ų | Predicts good oral bioavailability. | |

| Lipinski's Rule of Five | 0 violations | Indicates good drug-likeness. youtube.com | |

| Absorption | Intestinal Absorption (Human) | > 90% | Predicted to be well-absorbed from the gut. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells. | |

| Distribution | BBB Permeant | Yes/No | Predicts whether the compound can cross into the brain. |

| Plasma Protein Binding | > 90% | High binding may limit free drug concentration. mdpi.com | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug interactions with other CYP3A4 substrates. | |

| Toxicity | Ames Toxicity | No | Predicted to be non-mutagenic. |

| Hepatotoxicity | Yes/No | Indicates potential for liver toxicity. jonuns.com |

Biological Activities and Mechanistic Studies in Vitro and Cellular Levels of N Cyclopentyl 4 Isobutoxybenzamide

Enzyme Inhibition and Activation Profiling (e.g., Acetylcholinesterase, β-Secretase, Farnesyltransferase, Histone Deacetylases)

The benzamide (B126) chemical scaffold, to which N-cyclopentyl-4-isobutoxybenzamide belongs, has been investigated for its interaction with several enzyme classes. The most significant activity for this structural class has been observed in the inhibition of histone deacetylases (HDACs).

Benzamide derivatives are recognized as a major class of HDAC inhibitors (HDACi). nih.govnih.govacs.org Their mechanism often involves the benzamide moiety acting as a zinc-binding group, which chelates the zinc ion essential for catalysis in the active site of HDAC enzymes. acs.org Research into various benzamide derivatives has identified key structural features necessary for potent inhibition. For instance, studies on N-(2-aminophenyl)-benzamides have demonstrated nanomolar inhibition concentrations against Class I HDACs (HDAC1, HDAC2) and micromolar antiproliferative activity against cancer cell lines. acs.org The length of the molecule and the nature of substituents on the terminal rings are critical for activity, with shorter molecules sometimes exhibiting stronger inhibition. nih.govtandfonline.com While this compound itself has not been extensively profiled in all public studies, its core structure is consistent with compounds designed as HDAC inhibitors.

The following table presents data for representative benzamide-based HDAC inhibitors, illustrating the range of activity for this class of compounds.

| Compound ID | Target HDAC Isoform(s) | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) |

| MS-275 (Entinostat) | HDAC1, HDAC3 | 0.51, 1.7 | - | - |

| Compound 7j | HDAC1, HDAC2, HDAC3 | 0.65, 1.70, 0.96 | MCF-7 | 0.83 |

| Compound 7g | HDAC1, HDAC2, HDAC3 | 1.9, 3.2, 2.5 | MCF-7 | 1.1 |

This table contains data for representative benzamide derivatives to illustrate the activity of the chemical class, as reported in scientific literature. nih.govtandfonline.com

Investigations into other enzymes, such as acetylcholinesterase (AChE), have been conducted on structurally related sulfonamide compounds. In some N-substituted benzenesulfonamides, inhibitory activity against AChE was found to increase with the lipophilicity of the alkyl groups on the nitrogen atom. juniperpublishers.com However, specific data on the direct inhibition of AChE, β-secretase, or farnesyltransferase by this compound is not prominent in the reviewed literature.

Receptor Binding Affinity and Selectivity Characterization in Recombinant Systems

Direct characterization of this compound binding to a wide array of classical cell-surface or nuclear receptors in recombinant systems is not extensively documented. The primary molecular target identified for this compound and its close analogs is not a traditional receptor but rather the Hepatitis B Virus (HBV) core protein (HBc), an internal viral structural protein. mdpi.commdpi.com The interaction is a protein-protein binding event where the compound modulates the self-assembly of HBc dimers. nih.gov

However, studies on other molecules within the broader benzamide class have shown specific receptor interactions. For example, a novel radiolabeled iodobenzamide derivative, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was shown to bind with high affinity to sigma-1 and sigma-2 receptors expressed in MCF-7 breast tumor cells. nih.gov Competition binding studies demonstrated high-affinity binding with a dissociation constant (Kd) of 26 nM. nih.gov This suggests that the benzamide scaffold has the potential for specific interactions with host cell receptors, though this has not been confirmed for this compound itself.

Cell-Based Assays for Functional Modulation and Intracellular Pathway Analysis

The functional activity of this compound and related compounds has been primarily assessed using cell-based assays involving human liver-derived cells capable of supporting Hepatitis B Virus (HBV) replication, such as HepG2.2.15 and HepAD38 cell lines. mdpi.comnih.gov These assays are crucial for determining the compound's impact on the viral life cycle in a relevant cellular context.

In these systems, the compound's primary functional effect is the inhibition of HBV replication. nih.gov This is quantified by measuring the reduction in key viral markers, most notably the amount of HBV DNA released from the cells. nih.gov Furthermore, these compounds have been shown to affect the levels of covalently closed circular DNA (cccDNA), the stable viral DNA template in the nucleus, and the secretion of viral antigens like HBsAg. nih.gov

Mechanistic cell-based studies use techniques like native agarose (B213101) gel immunoblot analysis and electron microscopy to visualize the intracellular effects on the HBV capsid. mdpi.com These analyses have revealed that in the presence of these modulators, the HBV core protein is induced to form incorrectly assembled, non-capsid structures that accumulate within the cell cytoplasm, rather than forming proper icosahedral capsids. mdpi.com

| Assay Type | Cell Line | Key Parameter Measured | Observed Effect of CAMs |

| HBV Replication Assay | HepG2.2.15, HepAD38 | Extracellular HBV DNA | Dose-dependent reduction in viral DNA levels. nih.gov |

| Virion Secretion Assay | HepG2.2.15 | Inhibition of virion secretion | Significant inhibition of the release of mature virions. mdpi.com |

| Capsid Assembly Analysis | Mammalian cells with HBc expression | Formation of capsid structures | Induction of aberrant, non-capsid polymers; accumulation of misassembled products. mdpi.com |

| Cytotoxicity Assay | HepG2, Vero, CEM, PBM | Cell viability (CC₅₀) | Determines the compound's toxicity profile to select for candidates with a favorable therapeutic window. nih.gov |

Structure-Activity Relationship (SAR) Investigations of this compound and its Derivatives

Structure-activity relationship (SAR) studies for this compound and related analogs have focused on optimizing their primary biological activity as HBV Capsid Assembly Modulators (CAMs). The central principle of the SAR is enhancing the binding affinity and interaction with a hydrophobic pocket on the HBV core protein (HBc) dimer. nih.gov

Key SAR findings include:

Binding Interactions : Potency is directly related to the quality of the interaction with the target protein. Molecular dynamics simulations show that an increased number of contacts with the capsid protein and more favorable binding energies correlate with higher antiviral potency. nih.gov

Alkyl Chain Modifications : In related classes of HBV inhibitors, the length of alkyl chains has been shown to be critical. For N-alkylated imino sugars, antiviral activity decreased sharply when the alkyl side chain had fewer than eight carbons, highlighting the importance of this moiety for activity. nih.gov

Benzamide Substituents : For the broader class of benzamide derivatives investigated as HDAC inhibitors, substitutions on the benzamide ring system are crucial. Specific groups at defined positions are considered pharmacophoric, granting strong biological activity, while other changes can abolish it. nih.govtandfonline.com This general principle likely applies to optimizing the interaction of this compound with its target.

| Structural Feature | Impact on Activity | Rationale / Finding |

| Overall Molecular Shape | Critical | Must fit into the hydrophobic pocket of the HBc dimer. nih.gov |

| Binding Site Contacts | Potency defining | Increased contacts and favorable binding energy enhance potency. nih.gov |

| Alkyl Chain Length | Critical (in related inhibitors) | A minimum chain length (e.g., 8-9 carbons) was required for antiviral activity in alkovirs. nih.gov |

| Benzamide Ring Substitution | Critical (in related inhibitors) | Specific substitutions are pharmacophoric and essential for HDAC inhibitory activity. nih.govtandfonline.com |

Elucidation of Molecular Mechanisms Governing Biological Interactions (e.g., HBV Capsid Assembly Modulation)

The most well-elucidated molecular mechanism for this compound is its function as a Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM). mdpi.commdpi.comnih.gov CAMs represent a promising class of antivirals that target a critical step in the viral life cycle: the formation of the nucleocapsid. mdpi.commdpi.com

The HBV core protein (HBc) is the fundamental building block of the viral capsid. mdpi.com Under normal conditions, 120 dimers of HBc self-assemble into an icosahedral capsid, a process that is essential for encapsulating the viral pregenomic RNA (pgRNA) and for reverse transcription to occur. mdpi.comnih.gov

This compound and other CAMs function by binding to a hydrophobic pocket located at the interface between two HBc dimers. nih.govnih.gov This binding event allosterically modulates the structure and interaction of the dimers. The consequences of this binding fall into two main categories:

Assembly Misdirection : The compound can induce conformational changes in the HBc dimers that disrupt the precise geometry required for icosahedral capsid formation. This leads to a disordered assembly process, resulting in non-capsid polymers and other aberrant structures that are non-functional. nih.govbiorxiv.org

Assembly Acceleration : Alternatively, the compound can accelerate the kinetics of assembly to such a degree that the pgRNA is not given sufficient time to be packaged. This results in the rapid formation of "empty" capsids that lack the viral genome and are therefore non-infectious. nih.govbiorxiv.org

By interfering with the fidelity of capsid assembly, these modulators effectively halt the HBV replication cycle. This disruption prevents the maturation of new infectious virions and may also interfere with the replenishment of the cccDNA pool in the nucleus, which is responsible for the persistence of chronic infection. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for N Cyclopentyl 4 Isobutoxybenzamide

Development as a Specific Chemical Probe for Biological Targets

The development of N-cyclopentyl-4-isobutoxybenzamide as a chemical probe represents a significant area of future research. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, thereby enabling the study of its function in a biological system. The benzamide (B126) scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs).

Future research would initially involve computational and in vitro screening to identify potential biological targets. Docking studies could predict the binding affinity of this compound to known protein structures, particularly those with binding pockets that can accommodate its distinct cyclopentyl and isobutoxy groups. These groups play a crucial role in defining the molecule's steric and electronic profile, which governs its selectivity and affinity for a target.

Subsequent research would focus on establishing a structure-activity relationship (SAR). This involves synthesizing and testing analogues of the parent compound to understand how modifications to the cyclopentyl or isobutoxy moieties affect binding affinity and selectivity. For instance, altering the size of the cycloalkyl group or the position and branching of the alkoxy chain could fine-tune the molecule's interaction with its target. The ultimate goal is to develop a highly potent and selective probe that can be used to elucidate the physiological and pathological roles of its cognate target.

Exploration of Novel Synthetic Methodologies and Scalability

The classical synthesis of this compound would typically involve the amidation of a 4-isobutoxybenzoyl chloride with cyclopentylamine (B150401). While reliable, this method may use hazardous reagents like thionyl chloride and produce stoichiometric amounts of waste. Future research should explore more modern, efficient, and sustainable synthetic routes.

One promising avenue is the use of direct amidation coupling reactions. These methods avoid the need to activate the carboxylic acid as an acid chloride, often employing catalytic systems based on boron or other coupling agents that offer milder reaction conditions and higher atom economy. Another area of exploration is continuous flow chemistry. Flow synthesis can offer significant advantages over traditional batch processing, including enhanced safety, better reaction control, improved scalability, and the potential for rapid reaction optimization.

The scalability of any synthetic route is a critical consideration for the compound's potential utility. A successful scale-up process must be cost-effective, safe, and environmentally benign. Research in this area would focus on optimizing reaction parameters such as catalyst loading, solvent choice, temperature, and reaction time to maximize yield and purity while minimizing cost and environmental impact. The development of a robust and scalable synthesis is essential for producing the quantities of this compound needed for extensive biological testing and other applications.

Integration with Advanced Analytical Techniques for Enhanced Characterization

Thorough characterization is fundamental to ensuring the identity, purity, and stability of this compound for any research application. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be used to confirm the molecular structure, advanced analytical methods can provide deeper insights.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning all proton and carbon signals, confirming the connectivity of the cyclopentyl and isobutoxy groups to the benzamide core. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy and for identifying potential impurities.

Furthermore, techniques like X-ray crystallography could provide definitive proof of the three-dimensional structure of the molecule in its solid state. This information is particularly valuable for understanding its intermolecular interactions and for validating computational models of its binding to biological targets. The development of validated analytical methods using techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is also crucial for assessing purity and monitoring stability under various conditions.

Interdisciplinary Research in Chemical Biology and Material Science

The structural features of this compound open up possibilities for interdisciplinary research, particularly at the intersection of chemical biology and material science.

In chemical biology, the compound could be modified to create sophisticated molecular tools. For example, attaching a fluorescent tag or a photo-affinity label would allow for the visualization and identification of its cellular targets and interaction partners. If a specific biological target is identified, the molecule could serve as a starting point for the development of diagnostic agents for imaging techniques like Positron Emission Tomography (PET), which requires the incorporation of a radionuclide.

In material science, benzamide-containing molecules are known to exhibit self-assembly properties through hydrogen bonding, leading to the formation of ordered supramolecular structures like liquid crystals or gels. Future research could explore the potential of this compound and its derivatives to form such materials. The interplay between the rigid aromatic core and the flexible aliphatic groups could lead to novel materials with interesting optical or mechanical properties, potentially finding applications in areas like organic electronics or drug delivery systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopentyl-4-isobutoxybenzamide, and how are intermediates characterized?

- Methodology :

- Stepwise synthesis : Introduce the cyclopentylamine moiety via nucleophilic substitution, followed by coupling of the isobutoxybenzamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Intermediate characterization : Employ thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purification. Confirm intermediate structures using H/C NMR and mass spectrometry (MS) .

- Key reagents : Use anhydrous solvents (e.g., DMF or THF) under inert atmosphere to minimize side reactions .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Core techniques :

- Nuclear Magnetic Resonance (NMR) : H NMR for proton environments (e.g., cyclopentyl CH at δ 1.5–2.0 ppm; aromatic protons at δ 6.8–7.5 ppm) and C NMR for carbon backbone verification .

- Infrared Spectroscopy (IR) : Identify amide C=O stretch (~1650–1680 cm) and ether C-O-C stretch (~1200 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and rule out impurities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses of this compound?

- Strategies :

- Solvent selection : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance solubility of intermediates .

- Temperature control : Use microwave-assisted synthesis for cyclopentyl group introduction to reduce reaction time and byproducts .

- Catalyst screening : Evaluate palladium or copper catalysts for Buchwald-Hartwig amidation steps, monitoring efficiency via LC-MS .

Q. What strategies address discrepancies in spectral data between predicted and observed results for benzamide derivatives?

- Resolution approaches :

- High-field NMR : Use 600 MHz NMR with N-decoupling to resolve overlapping signals in aromatic/amide regions .

- Cross-validation : Compare experimental IR and MS data with computational predictions (e.g., density functional theory, DFT) .

- Database alignment : Cross-reference observed melting points and spectral profiles with NIST Chemistry WebBook entries for structurally similar benzamides .

Q. How can researchers design assays to investigate the biological targets of this compound, leveraging structural analogs?

- Experimental design :

- Target hypothesis : Prioritize kinases or G-protein-coupled receptors (GPCRs) based on quinazoline-core analogs’ activity .

- In vitro assays : Use fluorescence polarization (FP) for binding affinity studies and surface plasmon resonance (SPR) for real-time interaction analysis .

- Negative controls : Include structurally related but inactive analogs (e.g., nitrobenzamide derivatives) to validate specificity .

Q. What computational methods predict the physicochemical properties and interactions of this compound?

- In silico tools :

- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase) using AutoDock Vina .

- ADMET profiling : Predict logP (lipophilicity), solubility, and metabolic stability via SwissADME or ADMETLab .

- Dynamic simulations : Perform molecular dynamics (MD) simulations to assess binding stability in aqueous environments .

Data Contradiction and Validation

Q. How should researchers validate synthetic purity when commercial sources report conflicting HPLC profiles?

- Validation protocol :

- Multi-column HPLC : Compare retention times using C18 and phenyl-hexyl stationary phases to confirm peak homogeneity .

- Spiking experiments : Co-inject with a reference standard (if available) to identify co-eluting impurities .

- Elemental analysis : Verify C/H/N ratios to detect inorganic contaminants (e.g., residual catalysts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.